N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
Overview
Description
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a valuable candidate for drug design and development.
Preparation Methods
The synthesis of N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide involves several steps. The general synthetic route includes the formation of the triazolothiadiazine core, followed by the introduction of the phenyl and phenoxyacetamide groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve microwave irradiation to accelerate the reaction process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring. Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon. .
Scientific Research Applications
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex organic molecules.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: Due to its anticancer and anti-inflammatory properties, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The triazolothiadiazine core allows it to form specific interactions with different target receptors, enhancing its bioactivity .
Comparison with Similar Compounds
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is unique due to its specific triazolothiadiazine structure. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These are isomeric variants with different ring fusion patterns.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with a different ring fusion.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Yet another isomeric variant
These similar compounds highlight the versatility and potential of the triazolothiadiazine scaffold in drug design and development.
Properties
IUPAC Name |
N-[[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S2/c1-12-10-14(18-25-26-13(2)23-24-20(26)30-18)8-9-16(12)21-19(29)22-17(27)11-28-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,21,22,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNQQWBPLVNMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=S)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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